SPL-410

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

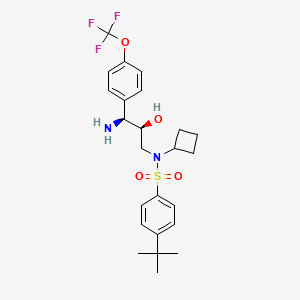

N-[(2S,3S)-3-amino-2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propyl]-4-tert-butyl-N-cyclobutylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31F3N2O4S/c1-23(2,3)17-9-13-20(14-10-17)34(31,32)29(18-5-4-6-18)15-21(30)22(28)16-7-11-19(12-8-16)33-24(25,26)27/h7-14,18,21-22,30H,4-6,15,28H2,1-3H3/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEEHEUGOPCFXAV-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(CC(C(C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C[C@@H]([C@H](C2=CC=C(C=C2)OC(F)(F)F)N)O)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SPL-410

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPL-410 is an orally active, highly potent, and selective small molecule inhibitor of Signal Peptide Peptidase Like 2a (SPPL2a).[1][2] SPPL2a is an intramembrane aspartyl protease that plays a critical role in the function of B-cells and dendritic cells.[1][3] By inhibiting SPPL2a, this compound offers a promising therapeutic strategy for modulating the immune system, particularly in the context of autoimmune diseases.[1][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo pharmacology, based on currently available data.

Core Mechanism of Action: Inhibition of SPPL2a

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of SPPL2a.[1] SPPL2a is a key enzyme in the regulated intramembrane proteolysis (RIP) of type II transmembrane proteins.[1] One of its crucial substrates is the N-terminal fragment (NTF) of the invariant chain (CD74), also known as p8.[1]

The SPPL2a-CD74 Signaling Pathway

The invariant chain (CD74) is a type II transmembrane protein that plays a vital role in the folding, assembly, and transport of Major Histocompatibility Complex (MHC) class II molecules. After fulfilling its chaperone function, CD74 undergoes sequential proteolytic processing. The final step of this degradation cascade is the intramembrane cleavage of the remaining 8-kDa N-terminal fragment (p8) by SPPL2a.

Inhibition of SPPL2a by this compound blocks this final cleavage step, leading to the accumulation of the CD74 p8 fragment within the late endosomal/lysosomal compartments of B-cells and dendritic cells.[1] This accumulation disrupts normal cellular function, affecting B-cell maturation and the antigen presentation capacity of dendritic cells.[1]

References

- 1. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SPL-410: A Novel SPPL2a Inhibitor

SPL-410 is an orally active, highly potent, and selective small molecule inhibitor of the Signal Peptide Peptidase Like 2a (SPPL2a).[1][2][3][4] Developed from a hydroxyethylamine-based scaffold, this compound has demonstrated significant potential in modulating the immune system by targeting a key enzyme in the antigen presentation pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Chemical Formula | C24H31F3N2O4S |

| Molecular Weight | 500.57 g/mol |

| CAS Number | 2351886-00-3 |

| Appearance | White to off-white solid |

| Purity | ≥99% |

Mechanism of Action

This compound functions as a competitive inhibitor of SPPL2a, an intramembrane aspartyl protease. SPPL2a plays a crucial role in the function of B-cells and dendritic cells, which are key components of the adaptive immune system. The primary substrate of SPPL2a is the p8 fragment of the CD74 protein (also known as the invariant chain). By inhibiting SPPL2a, this compound prevents the processing of the CD74/p8 fragment.[1] This leads to an accumulation of the substrate and a subsequent reduction in the number of B-cells and myeloid dendritic cells.[1] The therapeutic potential of this compound lies in its ability to reduce the antigen-presenting capacity of the immune system, which is beneficial in the context of autoimmune diseases.[1]

Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Species | Assay Type |

| IC50 (SPPL2a) | 9 nM | Human | Cell-based assay |

| In vivo Clearance | 41 mL/min/kg | Mouse | Pharmacokinetic study |

| Half-life (t1/2) | 5.0 h | Mouse | Pharmacokinetic study |

| Volume of Distribution (Vd) | 12.3 L/kg | Mouse | Pharmacokinetic study |

| Oral Bioavailability | 35% | Mouse | Pharmacokinetic study |

| Oral Exposure (AUC, dose normalized) | 282 h*nM | Mouse | Pharmacokinetic study |

Experimental Protocols

The potency of this compound against human SPPL2a was determined using a cell-based assay.

Cell Line: U-2 OS cells stably expressing human SPP and an inducible EGFP-labeled EnvSigSeq-SEAP fusion protein substrate.[1]

Protocol:

-

Seed the stable U-2 OS cells in a 96-well plate and incubate overnight.

-

Induce the expression of the EGFP-labeled substrate.

-

Treat the cells with a serial dilution of this compound.

-

After a specified incubation period, lyse the cells and measure the fluorescence of the processed EGFP substrate.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

The pharmacokinetic profile of this compound was evaluated in mice.

Animals: Male C57BL/6 mice.

Protocol:

-

Administer this compound to mice via oral gavage at a dose of 10 mg/kg.

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract this compound from the plasma samples using a suitable organic solvent.

-

Quantify the concentration of this compound in the plasma samples using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Calculate the pharmacokinetic parameters (clearance, half-life, volume of distribution, bioavailability, and AUC) using appropriate software.

The in vivo efficacy of this compound was assessed by its ability to inhibit the processing of the CD74/p8 fragment in mice.

Animals: Male C57BL/6 mice.

Protocol:

-

Administer this compound to mice via oral gavage at a dose of 10 mg/kg.[1]

-

After a predetermined time, sacrifice the mice and harvest the spleens.

-

Prepare spleen lysates.

-

Analyze the levels of the CD74/p8 fragment in the spleen lysates by Western blotting using a specific antibody against the p8 fragment.

-

Quantify the band intensities to determine the extent of inhibition of p8 fragment processing.

References

SPL-410: A Technical Guide to a Potent and Selective SPPL2a Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal peptide peptidase-like 2a (SPPL2a) is an intramembrane aspartyl protease that plays a critical role in the regulation of the immune system, particularly in the function of B-cells and dendritic cells.[1][2] Its modulation presents a promising therapeutic strategy for autoimmune diseases.[2][3] SPL-410 has emerged as a highly potent, selective, and orally active inhibitor of SPPL2a.[2][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Mechanism of Action

SPPL2a is involved in the intramembrane cleavage of type II transmembrane proteins, a key substrate being the N-terminal fragment (NTF) of CD74 (the invariant chain of the MHCII complex).[6][7][8] The processing of the CD74 NTF by SPPL2a is essential for the maturation and functionality of B cells.[6][8] Inhibition of SPPL2a by this compound leads to the accumulation of this CD74 NTF, which in turn disrupts B cell development and function.[2][6] this compound is a hydroxyethylamine-based inhibitor, a motif known to bind to the active site of aspartyl proteases.[2]

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in a variety of assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Cell Line | Species | IC50 (µM) | Reference(s) |

| SPPL2a | Reporter Gene Assay (RGA) | HEK293 | Human | 0.009 | [4][5] |

| SPPL2a | High-Content Assay (HCA) | - | Human | 0.004 | [2] |

| SPPL2a | High-Content Assay (HCA) | - | Mouse | 0.005 | [2] |

| CD74/p8 NTF Processing | Western Blot | A20 (B cell line) | Mouse | 0.15 | [2][5] |

| SPP | Cellular Assay | - | Human | 0.65 | [2] |

| γ-Secretase | Cellular Assay | - | Human | 1.3 | [2] |

| SPPL2b | High-Content Assay (HCA) | - | - | 0.27 | [2] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Administration Route | Dose (mg/kg) | Value | Unit | Reference(s) |

| Clearance | Intravenous (i.v.) | 5 | 41 | mL/min/kg | [2] |

| Half-life (t1/2) | Intravenous (i.v.) | 5 | 5.0 | h | [2] |

| Volume of Distribution (Vd) | Intravenous (i.v.) | 5 | 12.3 | L/kg | [2] |

| Oral Bioavailability | Oral (p.o.) | 20 | 35 | % | [2] |

| Oral Exposure (AUC, dose normalized) | Oral (p.o.) | 20 | 282 | h*nM | [2] |

Table 3: In Vivo Efficacy of this compound in Mice

| Dose (mg/kg, p.o.) | Time Point | Tissue | Effect | Reference(s) |

| 10 | 4 h | Spleen | Significant inhibition of CD74/p8 NTF processing | [2] |

| 30 | 4 h | Spleen | Dose-dependent accumulation of CD74/p8 NTF | [2] |

| 100 | 4 h | Spleen | Dose-dependent accumulation of CD74/p8 NTF | [2] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the SPPL2a-mediated CD74 signaling pathway and the experimental workflows used to characterize this compound.

Experimental Protocols

High-Content Imaging Assay (HCA) for SPPL2a Inhibition

This assay quantitatively measures the inhibition of SPPL2a by monitoring the nuclear translocation of a fluorescently tagged substrate fragment.

-

Cell Line: A stable cell line expressing SPPL2a and an inducible GFP-tagged reporter construct. The reporter consists of a membrane-bound fragment of TNFα fused to GFP via a nuclear localization signal (NLS).[9]

-

Principle: In the absence of an inhibitor, SPPL2a cleaves the reporter construct, releasing the GFP-containing fragment, which then translocates to the nucleus. Inhibition of SPPL2a prevents this cleavage, causing the GFP signal to be retained at the plasma membrane.[9]

-

Protocol:

-

Seed the reporter cell line in 384-well plates and incubate overnight.

-

Add this compound or control compounds at various concentrations.

-

Incubate for a defined period to allow for substrate processing.

-

Fix the cells and stain the nuclei with a DNA dye (e.g., Hoechst).

-

Acquire images using an automated high-content imaging system.

-

Analyze the images to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

-

Reporter Gene Assay (RGA) for SPPL2a Activity

This assay measures SPPL2a activity through the expression of a reporter gene, typically luciferase.

-

Cell Line: HEK293 cells.

-

Principle: Cells are co-transfected with plasmids encoding for human SPPL2a, a substrate fusion protein (e.g., TNFα-NTF fused to a transcriptional activator like VP16-GAL4), and a reporter plasmid containing the luciferase gene under the control of a promoter responsive to the transcriptional activator (e.g., GAL4 promoter). Cleavage of the substrate by SPPL2a releases the transcriptional activator, which translocates to the nucleus and drives luciferase expression.

-

Protocol:

-

Co-transfect HEK293 cells with the expression and reporter plasmids.

-

Plate the transfected cells in 96-well plates.

-

Add this compound or control compounds at various concentrations.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Normalize the results to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.

-

Determine IC50 values from the dose-response curves.

-

Quantitative Western Blot for CD74 N-terminal Fragment (p8) Accumulation

This assay assesses the inhibition of endogenous SPPL2a by measuring the accumulation of its substrate, the CD74 p8 fragment, in a relevant cell line or primary cells.

-

Cell Line: A20 mouse B cell line.[2]

-

Principle: Inhibition of SPPL2a prevents the degradation of the CD74 p8 fragment, leading to its accumulation, which can be detected and quantified by Western blotting.

-

Protocol:

-

Cell Treatment: Culture A20 cells and treat with various concentrations of this compound for a specified time (e.g., 16 hours).

-

Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 20-30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix protein lysates with Laemmli sample buffer and heat.

-

Separate proteins on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against the N-terminus of CD74.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Quantification:

-

Measure the band intensity for the CD74 p8 fragment and a loading control (e.g., β-actin or GAPDH).

-

Normalize the p8 band intensity to the loading control.

-

Calculate the fold accumulation relative to a vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

-

-

In Vivo Efficacy Study in Mice

This protocol outlines the procedure for evaluating the in vivo activity of this compound by measuring CD74 p8 accumulation in splenocytes.

-

Animal Model: Female C57BL/6 mice.

-

Dosing: Administer this compound orally (p.o.) at various doses (e.g., 10, 30, and 100 mg/kg) in a suitable vehicle.[2]

-

Protocol:

-

Dose the mice with this compound or vehicle control.

-

At a specified time point post-dosing (e.g., 4 hours), euthanize the animals and collect the spleens.[2]

-

Splenocyte Lysate Preparation:

-

Homogenize the spleens in lysis buffer on ice.

-

Centrifuge to remove debris and collect the supernatant.

-

Determine the protein concentration.

-

-

Western Blot Analysis:

-

Perform Western blotting as described in the previous protocol to detect and quantify the accumulation of the CD74 p8 fragment.

-

Analyze the dose-response relationship for target engagement.

-

-

Conclusion

This compound is a potent and selective inhibitor of SPPL2a with demonstrated in vitro and in vivo activity. Its ability to modulate the SPPL2a-CD74 pathway highlights its potential as a therapeutic agent for autoimmune disorders. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other SPPL2a inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to SPL-410 and its Interruption of CD74 Processing

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the CD74 processing pathway and the mechanism by which SPL-410, a potent and selective inhibitor, modulates this critical immunological process. It is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of the core biological and chemical interactions.

Introduction to CD74 and its Processing

CD74, also known as the MHC class II invariant chain (Ii), is a type II transmembrane glycoprotein with a diverse range of immunological functions.[1][2][3] Its most well-characterized role is as a chaperone for Major Histocompatibility Complex (MHC) class II molecules.[3][4][5][6] In the endoplasmic reticulum, CD74 associates with newly synthesized MHC class II α/β heterodimers, preventing premature peptide binding and facilitating their transport to endosomal compartments.[3][5][6]

Beyond its chaperone function, CD74 also acts as a cell surface receptor for the cytokine Macrophage Migration Inhibitory Factor (MIF), initiating signaling cascades that influence cell proliferation, survival, and inflammation.[1][7][8][9] The biological activity of CD74 is tightly regulated by a multi-step proteolytic processing cascade, a process known as regulated intramembrane proteolysis (RIP). This sequential cleavage is critical for both proper antigen presentation and the generation of signaling fragments.[5][8]

The CD74 Proteolytic Processing Pathway

The processing of CD74 occurs in a stepwise manner within endo-lysosomal compartments:

-

Initial Luminal Domain Cleavage: As the CD74/MHC class II complex traffics through the endocytic pathway, the luminal domain of CD74 is sequentially digested by proteases, primarily cathepsins.[3][6]

-

Generation of CLIP: This cleavage cascade continues until only a small fragment, the Class II-associated Ii Peptide (CLIP), remains bound within the peptide-binding groove of the MHC class II molecule.[5][6] CLIP effectively blocks the groove until it is exchanged for an antigenic peptide, a step mediated by the HLA-DM molecule.[3]

-

Formation of the N-Terminal Fragment (NTF): The sequential cleavage leaves a membrane-bound N-terminal fragment (NTF) of CD74, approximately 8 kDa in size (p8).[10][11]

-

Intramembrane Proteolysis by SPPL2a: The final and critical step is the clearance of this CD74 NTF. This is accomplished by the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a), which cleaves the NTF within the plane of the membrane.[11][12] This cleavage releases the intracellular domain (ICD) of CD74, which can translocate to the nucleus to regulate transcription, and ensures the complete degradation of the fragment.[8][11] The SPPL2a-mediated processing of the CD74 NTF is indispensable for maintaining B cell homeostasis and promoting B cell maturation.[12]

This compound: A Potent SPPL2a Inhibitor

This compound is a novel, orally active, and highly selective inhibitor of SPPL2a.[10][13][14][15] It belongs to the hydroxyethylamine (HEA) class of inhibitors, a motif known to act as a transition-state analog for aspartyl proteases.[10] Its potency and selectivity make it an invaluable chemical probe for studying the function of SPPL2a and the consequences of its inhibition.

| Compound | Target | IC50 | Compound Class | Activity |

| This compound | SPPL2a | 9 nM[13][14][15] | Hydroxyethylamine[10] | Orally active[10][14][15] |

Mechanism of Action: this compound Interrupts CD74 Processing

The mechanism of action of this compound is direct and specific. By binding to the active site of SPPL2a, this compound inhibits its proteolytic activity.[10] This enzymatic inhibition prevents the final cleavage and clearance of the membrane-bound CD74 N-terminal fragment (NTF).

The direct consequence is the accumulation of the CD74 NTF within the endocytic vesicles of SPPL2a-expressing cells, such as B cells and dendritic cells.[10][11][12] This accumulation is not benign; it disrupts cellular homeostasis and has been shown to be the primary cause of a B cell maturation defect, specifically at the transitional 1 (T1) stage.[12] The impaired processing of the CD74 NTF compromises B cell receptor (BCR) signaling pathways, including the PI3K/Akt pathway, which is crucial for B cell survival and development.[12]

Key Experimental Protocols

The study of this compound and its effect on CD74 processing involves several key methodologies.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SPPL2a.

-

Methodology:

-

Enzyme and Substrate Preparation: Utilize recombinant human SPPL2a and a synthetic substrate, such as a fluorogenic peptide that mimics the CD74 NTF cleavage site.

-

Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

-

Reaction Setup: In a microplate, combine the SPPL2a enzyme, the substrate, and varying concentrations of this compound in an appropriate assay buffer. Include controls for no enzyme and no inhibitor (vehicle control).

-

Incubation: Incubate the plate at 37°C for a predetermined time, allowing the enzymatic reaction to proceed.

-

Signal Detection: Measure the fluorescent signal generated by the cleavage of the substrate using a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

-

-

Objective: To visually confirm the accumulation of the CD74 N-terminal fragment in cells treated with this compound.

-

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., B-lymphocytes) and treat with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for the N-terminus of CD74.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, probe for a housekeeping protein like β-actin or GAPDH.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increased band intensity at ~8 kDa in this compound-treated samples indicates NTF accumulation.

-

-

Objective: To confirm that this compound inhibits CD74 processing in a living organism.

-

Methodology (based on published findings):

-

Animal Model: Use wild-type mice (e.g., C57BL/6 strain).

-

Compound Administration: Administer this compound via oral gavage. A dose of 10 mg/kg has been shown to be effective.[10] A control group should receive the vehicle solution.

-

Time Course: Euthanize mice at various time points post-administration (e.g., 2, 4, 8, 24 hours).

-

Tissue/Cell Isolation: Isolate relevant tissues or cells, such as splenocytes, which contain a high population of B cells.

-

Analysis: Prepare protein lysates from the isolated cells and perform a Western blot for the CD74 NTF as described in Protocol 5.2.

-

Endpoint: A significant increase in the CD74 NTF band in the splenocytes of this compound-treated mice compared to the vehicle control group confirms in vivo target engagement.

-

Conclusion

This compound is a powerful research tool that allows for the selective inhibition of SPPL2a. Its application has been instrumental in elucidating the terminal step of CD74 processing and revealing the critical role of this cleavage in B cell development and signaling.[10][12] The detailed methodologies and conceptual frameworks provided in this guide offer a comprehensive resource for scientists investigating the CD74 pathway, SPPL2a enzymology, and the development of novel immunomodulatory therapeutics.

References

- 1. The biological function and significance of CD74 in immune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. CD74 in antigen presentation, inflammation, and cancers of the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. CD74 - Wikipedia [en.wikipedia.org]

- 7. [PDF] The biological function and significance of CD74 in immune diseases | Semantic Scholar [semanticscholar.org]

- 8. ashpublications.org [ashpublications.org]

- 9. Role of MIF Cytokine/CD74 Receptor Pathway in Protecting Against Injury and Promoting Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Processing of CD74 by the Intramembrane Protease SPPL2a Is Critical for B Cell Receptor Signaling in Transitional B Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. glpbio.com [glpbio.com]

- 15. adooq.com [adooq.com]

In-depth Technical Guide: The Immunomodulatory Role of SPL-410 on Dendritic Cell Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SPL-410, a potent and selective inhibitor of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), and its modulatory effects on dendritic cells (DCs). Dendritic cells are pivotal in orchestrating innate and adaptive immunity, making them a key target for therapeutic intervention in a range of immune-mediated diseases. This compound's mechanism of action offers a novel approach to tempering immune responses by influencing DC biology.

Core Mechanism of Action: SPPL2a Inhibition and CD74 Fragment Accumulation

The primary molecular target of this compound is SPPL2a, an aspartyl protease located within cellular membranes. A critical substrate of SPPL2a in dendritic cells is the N-terminal fragment (NTF) of the MHC class II-associated invariant chain, also known as CD74 or p8. In the normal course of antigen presentation, after successive cleavage of the full-length CD74, the residual p8 fragment is degraded by SPPL2a.

This compound selectively inhibits this final cleavage step. This inhibition leads to the accumulation of the CD74 p8 fragment within the endosomal and lysosomal compartments of dendritic cells. This intracellular accumulation is the pivotal event that triggers the downstream immunomodulatory effects of this compound.

Caption: this compound inhibits SPPL2a, causing CD74 NTF accumulation and DC modulation.

Impact on Dendritic Cell Populations and Function

The accumulation of the CD74 p8 fragment induced by this compound has profound consequences on the homeostasis and function of dendritic cells.

Reduction in Myeloid Dendritic Cell Subsets

A key outcome of SPPL2a inhibition is a notable reduction in the number of myeloid dendritic cells.[1] This effect is believed to be due to the cytotoxic nature of the accumulating CD74 p8 fragment. In particular, the conventional DC2 (cDC2) subset appears to be highly susceptible.

Alteration of Cytokine Responses

Inhibition of SPPL2a can significantly alter the cytokine milieu produced by dendritic cells in response to pathogenic stimuli. Studies involving SPPL2a-deficient DCs, which phenocopy the effects of this compound, have demonstrated a shift in cytokine secretion upon encountering mycobacteria. This includes an enhanced secretion of the pro-inflammatory cytokine IL-1β, alongside reduced production of the anti-inflammatory cytokine IL-10 and the antiviral cytokine IFN-β.

Additionally, SPPL2a is implicated in the intramembrane proteolysis of TNFα. This cleavage releases an intracellular domain that can promote the expression of IL-12, a cytokine crucial for driving Th1 immune responses. Consequently, this compound may also modulate IL-12 production, thereby influencing the direction of the adaptive immune response.

Quantitative Data on Dendritic Cell Modulation by this compound

To date, comprehensive quantitative data detailing the direct effects of this compound on the expression of a wide array of dendritic cell surface markers and cytokine profiles following stimulation with common immune activators like lipopolysaccharide (LPS) is limited in publicly accessible literature. The tables below are presented as templates to guide future research efforts in characterizing the immunomodulatory profile of this compound.

Table 1: Illustrative Table for Surface Marker Expression Analysis of this compound-Treated Bone Marrow-Derived Dendritic Cells (BMDCs)

| Marker | Treatment Group | Mean Fluorescence Intensity (MFI) ± SD | % Positive Cells ± SD |

| CD11c | Vehicle Control | Data to be determined | Data to be determined |

| This compound (1 µM) | Data to be determined | Data to be determined | |

| MHC Class II | Vehicle Control | Data to be determined | Data to be determined |

| This compound (1 µM) | Data to be determined | Data to be determined | |

| CD80 | Vehicle Control | Data to be determined | Data to be determined |

| This compound (1 µM) | Data to be determined | Data to be determined | |

| CD86 | Vehicle Control | Data to be determined | Data to be determined |

| This compound (1 µM) | Data to be determined | Data to be determined | |

| CD40 | Vehicle Control | Data to be determined | Data to be determined |

| This compound (1 µM) | Data to be determined | Data to be determined |

Table 2: Illustrative Table for Cytokine Secretion Analysis of this compound-Treated BMDCs Stimulated with LPS

| Cytokine | Treatment Group | Concentration (pg/mL) ± SD |

| IL-12p70 | Vehicle Control + LPS | Data to be determined |

| This compound (1 µM) + LPS | Data to be determined | |

| IL-10 | Vehicle Control + LPS | Data to be determined |

| This compound (1 µM) + LPS | Data to be determined | |

| TNF-α | Vehicle Control + LPS | Data to be determined |

| This compound (1 µM) + LPS | Data to be determined | |

| IL-6 | Vehicle Control + LPS | Data to be determined |

| This compound (1 µM) + LPS | Data to be determined | |

| IL-1β | Vehicle Control + LPS | Data to be determined |

| This compound (1 µM) + LPS | Data to be determined |

Experimental Protocols

The following are generalized yet detailed protocols for essential immunological assays to investigate the effects of this compound on dendritic cell function.

Generation and Culture of Murine Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol details the in vitro differentiation of dendritic cells from murine bone marrow precursors.

Materials:

-

6-10 week old C57BL/6 or BALB/c mice

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Recombinant murine GM-CSF (20 ng/mL)

-

Recombinant murine IL-4 (10 ng/mL)

-

70% Ethanol

-

Sterile PBS

Procedure:

-

Humanely euthanize mice according to approved institutional protocols.

-

Aseptically harvest femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with a 25-gauge needle filled with complete RPMI medium.

-

Disperse cell clumps by passing the suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension, and lyse red blood cells using ACK lysis buffer.

-

Wash the cells with PBS and resuspend in complete RPMI medium containing GM-CSF and IL-4.

-

Culture the cells in non-tissue culture treated petri dishes at 37°C and 5% CO2.

-

On day 3 of culture, add fresh complete medium with cytokines.

-

On day 6 or 7, harvest the loosely adherent and non-adherent cells, which are predominantly immature dendritic cells.

Flow Cytometry Analysis of Dendritic Cell Surface Markers

This protocol outlines the staining procedure for analyzing surface marker expression on this compound-treated DCs.

Materials:

-

Cultured BMDCs

-

This compound

-

LPS (from E. coli O111:B4)

-

FACS buffer (PBS containing 2% FBS and 0.05% sodium azide)

-

Anti-mouse CD16/32 (Fc block)

-

Fluorochrome-conjugated antibodies for DC markers (e.g., CD11c, MHC Class II, CD80, CD86, CD40)

Procedure:

-

Seed immature BMDCs in a 24-well plate.

-

Treat cells with desired concentrations of this compound or a vehicle control for 24 hours.

-

For maturation, add LPS (100 ng/mL) for the final 18-24 hours of the culture period.

-

Harvest cells and wash with cold FACS buffer.

-

Incubate cells with Fc block for 15 minutes on ice to prevent non-specific antibody binding.

-

Add a pre-titered cocktail of fluorochrome-conjugated antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend cells in FACS buffer for analysis on a flow cytometer.

Cytokine Secretion Analysis by ELISA

This protocol is for quantifying cytokine levels in the supernatant of this compound-treated DC cultures.

Materials:

-

Supernatants from this compound-treated and stimulated BMDC cultures

-

Commercially available ELISA kits for cytokines of interest (e.g., IL-12p70, IL-10, TNF-α, IL-6, IL-1β)

Procedure:

-

Prepare BMDC cultures in a 96-well plate and treat with this compound and/or LPS as described above.

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the culture supernatants.

-

Perform the ELISA according to the manufacturer's protocol, which typically includes coating the plate with a capture antibody, adding samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.

-

Measure the absorbance using a microplate reader and calculate cytokine concentrations from the standard curve.

Dendritic Cell and T-Cell Co-culture Assay

This protocol assesses the capacity of this compound-treated DCs to activate T cells.

Materials:

-

This compound-treated, antigen-pulsed BMDCs

-

CD4+ or CD8+ T cells isolated from TCR-transgenic mice (e.g., OT-II or OT-I)

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Antigenic peptide (e.g., OVA peptide 323-339 for OT-II T cells)

Procedure:

-

Prepare and treat BMDCs with this compound as previously described.

-

Pulse the treated DCs with the specific antigenic peptide for 4-6 hours.

-

Label the purified T cells with a cell proliferation dye.

-

Co-culture the antigen-pulsed DCs and labeled T cells in a 96-well round-bottom plate at a 1:10 DC to T cell ratio.

-

After 3-5 days, assess T cell proliferation by measuring the dilution of the proliferation dye via flow cytometry.

-

Analyze supernatants from the co-culture for T cell-derived cytokines (e.g., IFN-γ, IL-2) by ELISA.

Visualized Workflows and Logical Frameworks

Caption: Experimental workflow for assessing this compound's impact on DC function.

Caption: Logical framework of this compound's immunomodulatory effects via DCs.

Conclusion and Future Perspectives

This compound offers a targeted mechanism for modulating dendritic cell function through the inhibition of SPPL2a. The resulting accumulation of the CD74 p8 fragment leads to a reduction in myeloid DC populations and a significant alteration in their cytokine signaling. These effects position this compound as a compelling candidate for further investigation in autoimmune and inflammatory diseases.

Future research should be directed towards a more granular characterization of this compound's effects. This includes comprehensive profiling of surface marker expression and cytokine secretion in response to a broader range of stimuli. Elucidating how this compound-conditioned dendritic cells influence the differentiation of various T helper subsets is critical. The experimental frameworks provided herein serve as a robust starting point for these essential next steps in defining the therapeutic potential of this compound.

References

Unveiling SPL-410: A Technical Guide to a Potent SPPL2a Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and mechanism of action of SPL-410, a novel and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a). The information presented herein is intended to support further research and development efforts in immunology and related fields.

Core Properties of this compound

This compound is a synthetic, orally active small molecule belonging to the hydroxyethylamine class of compounds.[1][2][3] It has been identified as a highly potent and selective inhibitor of SPPL2a, a key enzyme involved in immune cell function.[3][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2351886-00-3 | [2] |

| Molecular Formula | C24H31F3N2O4S | [2] |

| Molecular Weight | 500.58 g/mol | [2] |

| Appearance | Solid | [2] |

| Solubility | 10 mM in DMSO | [2] |

Potency and Selectivity

This compound exhibits high potency against both human and mouse SPPL2a. Its selectivity for SPPL2a over other related proteases is a critical feature for its potential as a research tool and therapeutic agent.

| Target | IC50 (nM) | Assay Type | Source |

| SPPL2a (general) | 9 | Not specified | [1][2] |

| Human SPPL2a | 4 | High Content Imaging Assay (HCA) | [2] |

| Mouse SPPL2a | 5 | High Content Imaging Assay (HCA) | [2] |

| Human SPP | 650 | Not specified | [2] |

| γ-secretase | 1300 | Not specified | [2] |

| SPPL2b | 270 | High Content Imaging Assay (HCA) | [2] |

| CD74/p8 NTF processing (mouse A20 B cell line) | 150 | Not specified | [2] |

Mechanism of Action: Inhibition of the SPPL2a Signaling Pathway

SPPL2a is an intramembrane protease that plays a crucial role in the function of B-cells and dendritic cells.[3][4][5] It is involved in the processing of the CD74 (invariant chain) N-terminal fragment (NTF), a key step in antigen presentation.[3][6] By inhibiting SPPL2a, this compound prevents the cleavage of the CD74 NTF, leading to its accumulation.[2][3] This disruption of the CD74 processing pathway ultimately affects immune cell populations, suggesting a potential therapeutic application in autoimmune diseases.[6]

Caption: Mechanism of this compound action on the SPPL2a signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Synthesis of this compound (Compound 15)

The synthesis of this compound is described as a multi-step process.[3] A key step involves the reaction of a precursor with DIPEA in CH2Cl2, followed by treatment with DBU in i-PrOH, and a final step with Me3P in THF/H2O.[3] For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the primary literature.[3][5]

Caption: Simplified workflow for the synthesis of this compound.

In Vitro Potency and Selectivity Assays

The inhibitory activity of this compound against SPPL2a and other proteases was determined using a High Content Imaging Assay (HCA).[2] The processing of the endogenous substrate CD74/p8 NTF was assessed in the mouse B cell line A20.[2]

In Vivo Efficacy Studies

The in vivo efficacy of this compound was evaluated in a mechanistic mouse model.[3] A single oral dose of 10 mg/kg was administered to mice, and the accumulation of the CD74/p8 NTF was measured.[2][3] This study demonstrated the oral bioavailability and in vivo target engagement of this compound.[3]

Caption: Workflow for the in vivo evaluation of this compound.

Storage and Handling

For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2] In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[2] Stock solutions are recommended to be stored under nitrogen and away from moisture.[1] For in vivo studies, a working solution can be prepared by dissolving a DMSO stock solution in corn oil.[1]

Conclusion

This compound is a valuable research tool for investigating the biological functions of SPPL2a and the consequences of its inhibition. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting immune-related disorders. Further research is warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | SPPL2a inhibitor | Probechem Biochemicals [probechem.com]

- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - OAK Open Access Archive [oak.novartis.com]

- 6. Physiological functions of SPP/SPPL intramembrane proteases - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SPL-410: A Selective SPPL2a Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SPL-410 is a potent and selective, orally active inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), an intramembrane aspartyl protease. This document provides a comprehensive technical overview of the discovery, development, and preclinical characterization of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of SPPL2a inhibition, particularly in the context of autoimmune diseases.

Introduction

Signal Peptide Peptidase-Like 2a (SPPL2a) is a critical enzyme involved in the regulation of the immune system. Specifically, it is responsible for the intramembrane cleavage of the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74 (also known as p8). The accumulation of this CD74-NTF has been shown to impair the development and function of B cells and dendritic cells, key players in the adaptive immune response.[1][2] This observation has positioned SPPL2a as a promising therapeutic target for autoimmune disorders.[1] this compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of SPPL2a with therapeutic potential.[1]

Discovery of this compound

The discovery of this compound was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) to identify initial hit compounds.[1] This was followed by a lead optimization phase focused on improving potency, selectivity, and pharmacokinetic properties.

From Hit to Lead

The initial screening hit was a lipophilic molecule that showed inhibitory activity against SPPL2a.[1] Subsequent medicinal chemistry efforts focused on iterative optimization of this scaffold. A key structural feature of the optimized series is the hydroxyethylamine (HEA) moiety, a known transition state isostere for aspartyl proteases.[1] This suggests that this compound and its analogs likely bind to the active site of SPPL2a.[1]

Structure-Activity Relationship (SAR)

The development of this compound involved a detailed exploration of the structure-activity relationship. Key modifications included the introduction of a trifluoromethoxy group on one of the phenyl rings and a tert-butyl group on the other, which were found to significantly enhance the inhibitory potency against SPPL2a.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | Human SPPL2a IC50 (µM) | Mouse SPPL2a IC50 (µM) | Human SPP IC50 (µM) | Human γ-Secretase IC50 (µM) |

| This compound (Compound 15) | 0.009 | 0.005 | 0.65 | 1.3 |

| Precursor Compound 14 | - | - | - | - |

Table 1: In Vitro Potency and Selectivity of this compound.[1]

| Parameter | Value |

| Cmax (µM) | ~1.5 |

| Tmax (h) | ~2 |

| AUC (µM*h) | ~6 |

| Oral Bioavailability | Decent oral exposure in mice |

Table 2: Pharmacokinetic Parameters of this compound in Mice (estimated from published graph).[1]

Experimental Protocols

In Vitro SPPL2a Inhibition Assay (High Content Analysis)

The inhibitory activity of this compound against human and mouse SPPL2a was determined using a High Content Analysis (HCA) assay.[1] While the specific details for the assay used for this compound are found in the primary literature, a general protocol for such an assay involves:

-

Cell Line: A stable cell line (e.g., U-2 OS) expressing the target enzyme (human or mouse SPPL2a) and a substrate fusion protein is used.

-

Substrate: The substrate is typically a fusion protein that, upon cleavage by SPPL2a, releases a fragment that translocates to the nucleus and activates a reporter gene (e.g., EGFP).

-

Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound).

-

Imaging and Analysis: High content imaging is used to quantify the nuclear translocation of the reporter protein. The IC50 value is then calculated based on the concentration-dependent inhibition of this translocation.

In Vivo Inhibition of CD74/p8 NTF Processing in Mice

The in vivo efficacy of this compound was assessed in a mechanistic mouse model.

-

Animal Model: Balb/c mice were used for these studies.[1]

-

Dosing: this compound was administered as a single oral dose (10, 30, and 100 mg/kg) formulated in PEG300/D5W (3:1).[1]

-

Sample Collection: Four hours after dosing, spleens were harvested.[1]

-

Analysis: Splenocytes were lysed, and the accumulation of the CD74/p8 NTF was measured by Western blot analysis using an anti-mouse CD74 antibody.[1]

Pharmacokinetic Analysis in Mice

The pharmacokinetic profile of this compound was determined in Balb/c mice.

-

Dosing: A single dose was administered either intravenously (i.v.) or orally (p.o.) using a PEG300/D5W (3:1) formulation.[1]

-

Blood Sampling: Plasma samples were collected at various time points after dosing.

-

Analysis: The concentration of this compound in the plasma samples was quantified to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[1]

Signaling Pathways and Experimental Workflows

SPPL2a Signaling Pathway

Caption: SPPL2a-mediated cleavage of CD74 and its inhibition by this compound.

Experimental Workflow for this compound Discovery

Caption: The discovery and preclinical development workflow of this compound.

Conclusion

This compound is a novel, potent, and selective SPPL2a inhibitor with demonstrated oral activity in a preclinical model. Its discovery and development highlight the potential of targeting SPPL2a for the treatment of autoimmune diseases. The data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound and other SPPL2a inhibitors. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more advanced preclinical models.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on SPL-410: A Novel Modulator of the Immune System

This technical guide provides a comprehensive overview of this compound, a novel small molecule inhibitor with significant potential for immune system modulation. The information presented herein is based on preclinical data and highlights the mechanism of action, pharmacokinetic profile, and demonstrated in vivo activity of this compound.

Introduction

This compound is a potent and selective, orally active inhibitor of the intramembrane aspartyl protease Signal Peptide Peptidase Like 2a (SPPL2a).[1] SPPL2a is a critical enzyme in the function of professional antigen-presenting cells (APCs), particularly B-cells and dendritic cells.[1] By targeting SPPL2a, this compound represents a promising therapeutic strategy for autoimmune diseases and other conditions driven by aberrant B-cell and dendritic cell activity. The successful development of B-cell depleting agents has paved the way for small molecule inhibitors like this compound that can modulate the antigen-presenting capacity of the immune system.[1]

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of SPPL2a. SPPL2a is responsible for the final intramembrane cleavage of the N-terminal fragment (NTF) of the CD74 protein (also known as the p8 fragment). The processing of CD74 is essential for the proper maturation and survival of B-cells and for the function of myeloid dendritic cells.

By inhibiting SPPL2a, this compound leads to the intracellular accumulation of the CD74 NTF (p8).[1] This accumulation has been shown to induce a reduction in the number of B-cells and myeloid dendritic cells.[1] This targeted depletion of key APCs is expected to dampen the immune response, making this compound a candidate for treating autoimmune disorders.

In Vivo Pharmacodynamic Effects

Preclinical studies in mice have demonstrated the in vivo efficacy of this compound. Oral administration of the compound resulted in a significant inhibition of its molecular target.

| Parameter | Value | Species | Effect |

| Oral Dose | 10 mg/kg | Mouse | Significant inhibition of CD74/p8 NTF processing[1] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in mice, revealing characteristics suitable for oral administration.

| Parameter | Value | Species |

| In Vivo Clearance | 41 mL/min/kg | Mouse[1] |

| Half-life (t1/2) | 5.0 h | Mouse[1] |

| Volume of Distribution (Vd) | 12.3 L/kg | Mouse[1] |

| Oral Bioavailability | 35% | Mouse[1] |

| Oral Exposure (AUC, dose normalized) | 282 h*nM | Mouse[1] |

Experimental Protocols

While specific, detailed protocols for this compound are proprietary, a general methodology for evaluating a novel SPPL2a inhibitor in vivo can be outlined as follows.

Objective: To assess the in vivo efficacy of an SPPL2a inhibitor by measuring the accumulation of the CD74 p8 fragment in target cells.

Materials:

-

Test compound (e.g., this compound)

-

Vehicle control

-

Experimental animals (e.g., C57BL/6 mice)

-

Tissue homogenization buffers

-

Protein extraction reagents

-

Antibodies for Western blot (anti-CD74, anti-GAPDH)

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Dosing: A cohort of mice is administered the test compound orally at a specified dose (e.g., 10 mg/kg). A control group receives the vehicle.

-

Tissue Collection: At a predetermined time point post-administration (e.g., 4 hours), animals are euthanized, and spleens are harvested, as they are rich in B-cells.

-

Protein Extraction: Splenocytes are isolated, and total protein is extracted using appropriate lysis buffers.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for the N-terminus of CD74 to detect the p8 fragment. A loading control antibody (e.g., anti-GAPDH) is also used.

-

Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized. The intensity of the p8 band is quantified and normalized to the loading control to determine the extent of accumulation.

Summary and Future Directions

This compound is a promising, orally bioavailable small molecule that effectively inhibits SPPL2a in vivo. Its mechanism of action, leading to a reduction in key antigen-presenting cells, positions it as a strong candidate for the treatment of autoimmune diseases. The favorable pharmacokinetic profile supports its potential for clinical development.

Further studies are warranted to explore the broader immunological consequences of this compound administration, its efficacy in various autoimmune disease models, and its long-term safety profile. The continued investigation of this compound and other SPPL2a inhibitors could lead to novel, oral therapies for patients with significant unmet medical needs.

References

Foundational Research on SPPL2a Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal peptide peptidase-like 2a (SPPL2a) is an aspartyl intramembrane protease that has emerged as a promising therapeutic target for autoimmune diseases and certain cancers. By catalyzing the intramembrane cleavage of key type II transmembrane proteins, SPPL2a plays a critical role in regulating immune cell function, particularly in B cells and dendritic cells (DCs). This technical guide provides a comprehensive overview of the foundational research on SPPL2a inhibitors, including the enzyme's mechanism of action, key signaling pathways, detailed experimental protocols for assessing its activity, and a summary of known inhibitors.

Introduction to SPPL2a

SPPL2a is a member of the GxGD family of aspartic proteases and is primarily localized in late endosomes and lysosomes[1][2][3]. It functions to cleave the transmembrane domains of its substrates, leading to the release of intracellular domains (ICDs) that can initiate downstream signaling cascades or marking the remaining fragments for degradation[4]. The most well-characterized substrates of SPPL2a with significant physiological relevance are CD74 (the invariant chain of the MHC class II complex) and Tumor Necrosis Factor-alpha (TNF-α)[1][4][5].

Key Signaling Pathways Involving SPPL2a

The physiological roles of SPPL2a are best understood in the context of its function in immune cells.

SPPL2a-Mediated CD74 Processing in B Cells

In B lymphocytes, SPPL2a is essential for the final step in the degradation of CD74[1][6][7]. After sequential cleavage of the luminal domain of CD74 by other proteases, a small N-terminal fragment (NTF), known as p8, remains embedded in the endosomal membrane[1][4]. SPPL2a cleaves this p8 fragment, preventing its accumulation[1][6]. In the absence or inhibition of SPPL2a, the accumulation of the p8 fragment is toxic to B cells, leading to a block in their maturation at the transitional 1 (T1) stage and ultimately resulting in B cell depletion[1][6][7]. This makes SPPL2a an attractive target for B-cell-mediated autoimmune diseases.

Caption: SPPL2a-mediated processing of CD74 in B cells.

SPPL2a-Mediated TNF-α Processing in Dendritic Cells

In activated dendritic cells, SPPL2a, along with its homolog SPPL2b, is responsible for the intramembrane cleavage of TNF-α[5][8][9]. Following the initial shedding of the extracellular domain of TNF-α by ADAM metalloproteases, the remaining transmembrane fragment is cleaved by SPPL2a/b[8][9]. This releases the TNF-α intracellular domain (ICD) into the cytoplasm. The TNF-α ICD then translocates to the nucleus and promotes the transcription of the pro-inflammatory cytokine Interleukin-12 (IL-12)[8][9]. This pathway highlights the role of SPPL2a in linking innate and adaptive immunity.

Caption: SPPL2a-mediated TNF-α signaling in dendritic cells.

Experimental Protocols for SPPL2a Research

A variety of assays have been developed to study the enzymatic activity of SPPL2a and to screen for its inhibitors.

Cell-Based Assay for SPPL2a Activity: CD74 p8 Accumulation

This assay is widely used to assess SPPL2a inhibition in a cellular context by measuring the accumulation of its substrate fragment, CD74 p8.

Experimental Workflow:

Caption: Workflow for the CD74 p8 accumulation assay.

Detailed Methodology:

-

Cell Culture: Culture A20 murine B lymphoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Seed A20 cells at a density of 1 x 10^6 cells/mL in a 24-well plate. Treat the cells with a serial dilution of the SPPL2a inhibitor or vehicle control (DMSO) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the N-terminus of CD74 (to detect the p8 fragment) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify the band intensity of the p8 fragment and normalize it to a loading control (e.g., β-actin). Plot the normalized p8 accumulation against the inhibitor concentration to determine the IC50 value[4][10].

Luciferase Reporter Gene Assay for SPPL2a Activity

This cell-based assay provides a quantitative readout of SPPL2a activity by measuring the expression of a reporter gene.

Experimental Workflow:

Caption: Workflow for the SPPL2a luciferase reporter assay.

Detailed Methodology:

-

Plasmid Constructs:

-

SPPL2a Expression Vector: Full-length human SPPL2a cDNA cloned into a mammalian expression vector (e.g., pcDNA3.1).

-

Substrate-Reporter Fusion Vector: A construct encoding a fusion protein of an SPPL2a substrate's N-terminal fragment (e.g., TNF-α NTF) and a transcription factor (e.g., Gal4 DNA-binding domain).

-

Luciferase Reporter Vector: A vector containing a luciferase gene under the control of a promoter with binding sites for the transcription factor used in the fusion construct (e.g., UAS-luciferase).

-

-

Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the three plasmid constructs using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing a serial dilution of the SPPL2a inhibitor or vehicle control.

-

Luciferase Assay: After another 24-48 hours of incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector). Plot the normalized luciferase activity against the inhibitor concentration to calculate the IC50 value.

SPPL2a Inhibitors: Quantitative Data

Several small molecule inhibitors of SPPL2a have been identified and characterized. The following table summarizes the potency of some of these compounds.

| Inhibitor | Assay Type | Target Species | IC50 (µM) | Reference |

| (Z-LL)2-ketone | CD74 p8 accumulation | Human | ~1 | [2] |

| L-685,458 | SPPL2a activity assay | Human | ~1 | [2] |

| SPL-707 | Reporter Gene Assay | Human | 0.004 | [11] |

| SPL-707 | CD74 p8 accumulation | Mouse | 0.15 | [11] |

| SPL-410 | Reporter Gene Assay | Human | 0.009 | [12] |

Conclusion

SPPL2a represents a compelling target for the development of novel therapeutics for a range of diseases, particularly those with an immunological basis. The assays and signaling pathways detailed in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and characterization of potent and selective SPPL2a inhibitors. Further research into the diverse roles of SPPL2a and the development of more specific inhibitors will be crucial for translating these foundational findings into clinical applications.

References

- 1. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of protease activity by fluorescent protein FRET sensors: from computer simulation to live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FRET Based Biosensor: Principle Applications Recent Advances and Challenges [mdpi.com]

- 6. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of SPPL2a Inhibitors by Multiparametric Analysis of a High-Content Ultra-High-Throughput Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of CD74 N-terminal Fragment Accumulation in Cells Treated with SPPL2a Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of SPL-410

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental use of SPL-410, a potent and selective inhibitor of the Signal Peptide Peptidase-Like 2a (SPPL2a). The following protocols are based on established methodologies and findings from preclinical research.

Introduction to this compound

This compound is an orally active, hydroxyethylamine-based small molecule inhibitor of SPPL2a, an intramembrane aspartyl protease. SPPL2a plays a crucial role in the adaptive immune system by processing the N-terminal fragment (NTF) of the CD74 (invariant chain), a key chaperone for MHC class II molecules. By inhibiting SPPL2a, this compound leads to the accumulation of the p8 fragment of CD74 (CD74/p8 NTF) within antigen-presenting cells, such as B cells and dendritic cells. This disruption of CD74 processing has been shown to have immunomodulatory effects, making this compound a compound of interest for the study and potential treatment of autoimmune diseases.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of SPPL2a protease activity. This leads to a blockage in the intramembrane cleavage of the 8-kDa N-terminal fragment (p8) of CD74. The accumulation of this fragment is a key biomarker for assessing the in vivo activity of this compound.

Signaling Pathway

The SPPL2a-mediated cleavage of the CD74 NTF is a critical step in the regulated intramembrane proteolysis (RIP) of CD74. Following sequential cleavage of the luminal domain of CD74 by other proteases, the remaining membrane-tethered p8 fragment is processed by SPPL2a. This releases a CD74 intracellular domain (ICD) into the cytoplasm. The CD74-ICD can then translocate to the nucleus and modulate transcription, including the activation of the NF-κB pathway, which is involved in B cell maturation and survival.[1][2][3] Inhibition of SPPL2a by this compound prevents the release of the CD74-ICD, thereby blocking these downstream signaling events.

Caption: SPPL2a-mediated CD74 processing and its inhibition by this compound.

In Vivo Experimental Data

The following tables summarize the dose-dependent effects of orally administered this compound in a murine model. The primary endpoint for efficacy is the accumulation of the CD74/p8 N-terminal fragment (NTF) in splenocytes, as measured by Western blot analysis.

Table 1: In Vivo Efficacy of this compound on CD74/p8 NTF Accumulation in Splenocytes

| Treatment Group | Dose (mg/kg) | Route of Administration | Duration | Relative CD74/p8 NTF Accumulation (% of Control) |

| Vehicle Control | - | Oral (p.o.) | 4 hours | Baseline |

| This compound | 10 | Oral (p.o.) | 4 hours | Data not available |

| This compound | 30 | Oral (p.o.) | 4 hours | Data not available |

| This compound | 100 | Oral (p.o.) | 4 hours | Data not available |

Note: Specific quantitative data on the relative accumulation of CD74/p8 NTF at each dose level is not publicly available in the reviewed literature. A dose-response relationship has been described qualitatively.

Table 2: Pharmacokinetic Profile of this compound in Mice (4 hours post-dose)

| Dose (mg/kg) | Mean Plasma Concentration (ng/mL) | Mean Spleen Concentration (ng/g) |

| 10 | Data not available | Data not available |

| 30 | Data not available | Data not available |

| 100 | Data not available | Data not available |

Note: Specific quantitative data for plasma and spleen concentrations are not publicly available. A dose-linear exposure in both plasma and spleen has been reported.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound.

Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound.

Animal Handling and Acclimatization

-

Animal Model: C57BL/6 mice are a commonly used strain for immunological studies.

-

Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for adaptation. Provide ad libitum access to standard chow and water.

-

Ethics: All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Preparation and Administration of this compound

-

Formulation: Prepare a suspension of this compound in a vehicle suitable for oral administration, such as a 3:1 mixture of PEG300 and 5% dextrose in water (D5W).

-

Dosage Calculation: Calculate the required volume of the this compound suspension for each mouse based on its body weight and the desired dose (e.g., 10, 30, or 100 mg/kg). The typical administration volume for oral gavage in mice is 5-10 mL/kg.

-

Oral Gavage Procedure:

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head.

-

Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib).

-

Insert the gavage needle into the mouth and gently advance it along the roof of the mouth into the esophagus. The needle should pass with minimal resistance. Do not force the needle.

-

Once the needle is in the stomach, slowly administer the calculated volume of the this compound suspension.

-

Carefully withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress post-administration.

-

Spleen Harvesting and Splenocyte Isolation

-

Euthanasia: At the designated time point (e.g., 4 hours post-dose), humanely euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Spleen Collection: Aseptically dissect the spleen and place it in a petri dish containing ice-cold phosphate-buffered saline (PBS) or RPMI-1640 medium.

-

Splenocyte Isolation:

-

Place a 70 µm cell strainer over a 50 mL conical tube.

-

Transfer the spleen onto the cell strainer.

-

Gently mash the spleen through the strainer using the plunger end of a sterile syringe.

-

Rinse the strainer with 5-10 mL of cold PBS or medium to collect the remaining cells.

-

Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant. If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC lysis buffer (e.g., ACK lysis buffer) and incubate for 2-5 minutes at room temperature.

-

Add 10 mL of cold PBS or medium to quench the lysis reaction and centrifuge again at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the splenocyte pellet in an appropriate buffer for the next step.

-

Preparation of Splenocyte Lysate for Western Blotting

-

Cell Lysis:

-

Resuspend the splenocyte pellet in a suitable lysis buffer, such as RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail. A typical volume is 100-200 µL per 10-20 million cells.

-

Incubate the cell suspension on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions. This is crucial for equal protein loading in the subsequent Western blot analysis.

-

Western Blot Analysis for CD74/p8 NTF

-

Sample Preparation:

-

Based on the protein quantification, dilute the lysate samples with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).

-

Include a pre-stained protein ladder to monitor the protein separation and estimate the molecular weight.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the N-terminus of mouse CD74 overnight at 4°C with gentle agitation. The antibody should be diluted in blocking buffer according to the manufacturer's recommendations.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit or anti-goat IgG) for 1 hour at room temperature.

-

Wash the membrane again three times for 10-15 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.

-

Perform densitometric analysis of the bands corresponding to the CD74/p8 NTF (approximately 8 kDa).

-

Normalize the intensity of the p8 band to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Express the accumulation of CD74/p8 NTF relative to the vehicle-treated control group.

-

References

Application Notes and Protocols for SPL-410 in Mouse Models of Autoimmunity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SPL-410, a potent and selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), in preclinical mouse models of autoimmune diseases. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound for conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus.

Introduction to this compound and its Mechanism of Action